molecular formula C12H17NO2 B1391305 3-(4-Ethoxyphenoxy)pyrrolidine CAS No. 946715-47-5

3-(4-Ethoxyphenoxy)pyrrolidine

Cat. No.: B1391305
CAS No.: 946715-47-5
M. Wt: 207.27 g/mol
InChI Key: XLNAXXXXGWNMDS-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenoxy)pyrrolidine is an organic compound with the molecular formula C12H17NO2 It is characterized by a pyrrolidine ring substituted with a 4-ethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxyphenoxy)pyrrolidine typically involves the reaction of 4-ethoxyphenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 4-ethoxyphenol, followed by nucleophilic substitution with pyrrolidine .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethoxyphenoxy)pyrrolidine can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(4-Ethoxyphenoxy)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenoxy)pyrrolidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Uniqueness: 3-(4-Ethoxyphenoxy)pyrrolidine is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research applications, distinguishing it from its similar counterparts .

Properties

IUPAC Name

3-(4-ethoxyphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-14-10-3-5-11(6-4-10)15-12-7-8-13-9-12/h3-6,12-13H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNAXXXXGWNMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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